1-(4-Methyl-2-nitrophenyl)guanidine
Description
1-(4-Methyl-2-nitrophenyl)guanidine is a substituted aryl guanidine characterized by a nitro group at the 2-position and a methyl group at the 4-position of the phenyl ring. This structural arrangement confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
2-(4-methyl-2-nitrophenyl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-5-2-3-6(11-8(9)10)7(4-5)12(13)14/h2-4H,1H3,(H4,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXORSPXDUYKBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C(N)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Methyl-2-nitrophenyl)guanidine can be achieved through several routes. One common method involves the reaction of 4-methyl-2-nitroaniline with a guanylating agent such as S-methylisothiourea. The reaction typically occurs under mild conditions and can be catalyzed by transition metals to improve yield and selectivity . Industrial production methods often utilize similar synthetic routes but on a larger scale, employing continuous flow reactors to ensure consistent product quality and efficiency .
Chemical Reactions Analysis
1-(4-Methyl-2-nitrophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The guanidine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methyl-2-nitrophenyl)guanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Methyl-2-nitrophenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, influencing their activity. This compound may also act as an inhibitor or activator of specific enzymes, depending on its structure and the target enzyme .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Guanidine Derivatives
Table 2: Substituent Effects on pKa and Solubility
Biological Activity
1-(4-Methyl-2-nitrophenyl)guanidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its guanidine moiety is known for imparting various therapeutic properties, making it a subject of research for its applications in treating a range of diseases, including cancer and infectious diseases.
This compound can be characterized by its molecular structure, which includes a guanidine group attached to a nitrophenyl ring. This configuration is significant as it influences the compound's reactivity and biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of guanidine derivatives, including this compound. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis. For instance, research indicated that guanidine analogs can inhibit protein-protein interactions crucial for cancer cell growth and migration, particularly through pathways involving Rac1 GTPases .
Table 1: Anticancer Activity of Guanidine Derivatives
Antimicrobial Activity
The guanidine moiety has also been explored for its antimicrobial properties. Studies suggest that compounds containing this functional group can exhibit activity against various pathogens, including bacteria and fungi. The mechanism often involves disrupting bacterial cell membranes or inhibiting key enzymes necessary for bacterial survival .
Table 2: Antimicrobial Activity of Guanidine Derivatives
| Compound | Pathogen | Activity Type |
|---|---|---|
| This compound | Burkholderia pseudomallei | Antibacterial |
| Dicationic Bisguanidines | Gram-negative bacteria | Antimicrobial |
| Other Guanidines | Various | Enzyme inhibitors |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Interactions : The compound disrupts critical protein-protein interactions involved in cell signaling pathways, particularly those mediated by Rac1 GTPases, leading to reduced tumor growth and metastasis .
- Apoptotic Induction : It has been shown to promote apoptosis in cancer cells through various pathways, including the inhibition of NF-κB nuclear translocation .
- Antimicrobial Mechanisms : The disruption of bacterial cell integrity and interference with essential metabolic processes are key actions observed in antimicrobial studies .
Case Studies
Several case studies have demonstrated the efficacy of guanidine derivatives in clinical settings:
- Lung Cancer Treatment : In vivo studies using xenograft models showed that compounds similar to this compound significantly reduced tumor growth in NSCLC models while improving survival rates without causing significant weight loss in treated animals .
- Antimicrobial Efficacy : Research on dicationic bisguanidines revealed their effectiveness against resistant strains of bacteria, showcasing their potential as novel antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
